molecular formula C10H13N3 B1265851 (R,S)-1-Azido-3-phenylbutane CAS No. 173216-43-8

(R,S)-1-Azido-3-phenylbutane

Cat. No.: B1265851
CAS No.: 173216-43-8
M. Wt: 175.23 g/mol
InChI Key: MVCLJJYHOMPKMW-SECBINFHSA-N
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Description

(R,S)-1-Azido-3-phenylbutane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in click chemistry and as precursors to amines. This compound features an azido group (-N₃) attached to the first carbon of a butane chain, with a phenyl group attached to the third carbon. The (R,S) notation indicates that the compound exists as a racemic mixture, containing both enantiomers.

Future Directions

The future directions for research on a compound like “(R,S)-1-Azido-3-phenylbutane” would depend on its potential applications. These could include its use in the synthesis of other compounds, or potential biological activity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Azido-3-phenylbutane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of (R,S)-1-chloro-3-phenylbutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form the corresponding amine, (R,S)-1-amino-3-phenylbutane. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can be replaced by other nucleophiles through substitution reactions. For example, treatment with triphenylphosphine (PPh₃) can lead to the formation of an iminophosphorane intermediate, which can further react to yield various products.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is a cornerstone of click chemistry.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst.

    Substitution: Triphenylphosphine (PPh₃), other nucleophiles.

    Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

    Reduction: (R,S)-1-Amino-3-phenylbutane.

    Substitution: Various substituted products depending on the nucleophile.

    Cycloaddition: Triazoles.

Scientific Research Applications

(R,S)-1-Azido-3-phenylbutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of amines and triazoles.

    Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags through click chemistry.

    Medicine: Potential precursor for pharmaceutical compounds, especially those containing amine functionalities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

(R,S)-1-Azido-3-phenylbutane can be compared with other azido compounds, such as:

    1-Azido-2-phenylethane: Similar structure but with a shorter carbon chain.

    1-Azido-4-phenylbutane: Similar structure but with the azido group on the fourth carbon.

    1-Azido-3-phenylpropane: Similar structure but with one less carbon in the chain.

Uniqueness: this compound is unique due to its specific positioning of the azido and phenyl groups, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

[(2R)-4-azidobutan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCLJJYHOMPKMW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN=[N+]=[N-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938342
Record name (4-Azidobutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173216-43-8
Record name (R,S)-1-Azido-3-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Azidobutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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